![molecular formula C15H18N6O2 B5595654 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(tert-butyl)acetamide CAS No. 384860-19-9](/img/structure/B5595654.png)
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(tert-butyl)acetamide
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Description
Synthesis Analysis
The synthesis of compounds containing 1,3,4-oxadiazole rings, such as our compound of interest, involves methodologies that highlight the significance of heterocyclic chemistry in developing bioactive molecules. Research indicates that oxadiazole derivatives, which share structural similarities with our compound, can be synthesized through various strategies, including cyclization reactions and substitutions that enable the introduction of diverse functional groups (Verma et al., 2019; Kumar et al., 2023).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an oxadiazole ring, a feature that is pivotal for the biological activity of many molecules. The 1,3,4-oxadiazole ring, in particular, is known for its ability to engage in multiple weak interactions with enzymes and receptors in biological systems, thereby exhibiting a wide array of bioactivities (Verma et al., 2019).
Chemical Reactions and Properties
Oxadiazole derivatives, including those similar to the compound , are involved in various chemical reactions that underscore their versatility and reactivity. Such compounds have been utilized in the synthesis of new potentially active substances, demonstrating significant antibacterial, antifungal, and antiprotozoal activity (Paruch et al., 2019).
Physical Properties Analysis
While specific details on the physical properties of "2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(tert-butyl)acetamide" are not readily available, oxadiazole derivatives are generally known for their stable physical properties, which include melting points, solubility, and crystalline structure. These characteristics are crucial for the compound's application in various fields beyond pharmacology (Sharma et al., 2022).
Chemical Properties Analysis
The chemical properties of oxadiazole derivatives, akin to our compound, reveal a range of functionalities owing to their heterocyclic nature. These compounds exhibit a wide spectrum of biological activities, facilitated by their interaction with biological macromolecules through hydrogen bonding and other weak interactions. This underlines the potential of such molecules in medicinal chemistry for the development of new therapeutic agents (Verma et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-tert-butylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c1-15(2,3)18-11(22)8-21-10-7-5-4-6-9(10)17-14(21)12-13(16)20-23-19-12/h4-7H,8H2,1-3H3,(H2,16,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHZNLYFGBAMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C2=CC=CC=C2N=C1C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601130290 |
Source
|
Record name | 2-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(1,1-dimethylethyl)-1H-benzimidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601130290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
384860-19-9 |
Source
|
Record name | 2-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(1,1-dimethylethyl)-1H-benzimidazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=384860-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(1,1-dimethylethyl)-1H-benzimidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601130290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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